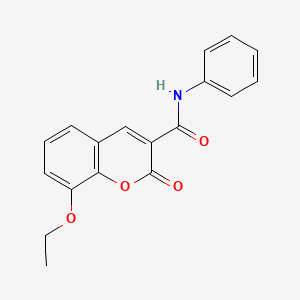

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a derivative of 2H-chromene, an important class of heterocyclic compounds . It is a compound with a molecular weight of 234.21 .

Synthesis Analysis

The synthesis of 2H-chromene derivatives, including this compound, often involves a two-step pathway. The process begins with 2-hydroxybenzaldehyde and diethyl malonate, followed by the hydrolysis of the ester and coupling with various aromatic amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromene-3-carboxamide motif . This motif is crucial for the compound’s enzymatic activity .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its chromene-3-carboxamide motif. This motif is crucial for the compound’s enzymatic activity .Physical and Chemical Properties Analysis

The compound has a molecular weight of 234.21 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound involved in various chemical syntheses and studies exploring its structural characteristics. Research into similar chromene derivatives has shown that these compounds exhibit interesting crystalline behaviors and form polymorphs with distinct spatial arrangements. For example, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have detailed their crystallographic properties, indicating the potential complexity and versatility of compounds within this chemical family (Reis et al., 2013).

Synthesis Methods

Efforts to streamline the synthesis of chromene derivatives, like 4-oxo-4H-chromene-3-carboxylic acid, highlight the ongoing research into efficient production methods for these compounds. Such work underscores the importance of these substances as intermediates in the creation of biologically active molecules (Zhu et al., 2014).

Antitumor Applications

Research into analogues of this compound has identified compounds with potent antitumor properties. For instance, modifications of the chromene structure have yielded analogues that exhibit significant antiproliferative activities against various tumor cell lines. These findings suggest the therapeutic potential of chromene derivatives in oncology, particularly as agents to inhibit key pathways involved in cancer cell survival and proliferation (Yin et al., 2013).

Fluorescence and Sensor Applications

Chromene derivatives have also been explored for their fluorescent properties and potential use as chemical sensors. Studies on compounds with chromene-based structures reveal their capability to exhibit strong fluorescence, which can be applied in the development of novel materials for sensing applications. This research demonstrates the diverse utility of chromene compounds beyond their biological activities, extending into materials science and engineering (Shi et al., 2017).

Biological Activity and Drug Resistance

The modification and analysis of chromene compounds have furthered understanding of structure-activity relationships, particularly in the context of overcoming drug resistance in cancer therapies. Compounds structurally related to this compound have been identified for their ability to synergize with existing treatments and mitigate resistance mechanisms in leukemia cells, highlighting the potential for chromene derivatives in advanced cancer treatment strategies (Das et al., 2009).

Direcciones Futuras

The future directions for the study of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its biological activities. Although the compound has shown significant inhibition of HIV-1 integrase, it did not show HIV-1 and HIV-2 inhibition below its cytotoxic concentration . This

Mecanismo De Acción

Target of Action

The primary target of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity . The compound exhibits competitive inhibition, meaning it competes with the natural substrate for the active site of the enzyme .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway. This enzyme is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the body . Inhibition of this enzyme disrupts this process, reducing the absorption of dietary fats.

Result of Action

The inhibition of pancreatic lipase by this compound results in decreased fat absorption. This can lead to a reduction in caloric intake from fats, which may be beneficial in the management of obesity .

Análisis Bioquímico

Biochemical Properties

8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit pancreatic lipase (PL), an enzyme crucial for the digestion of dietary fats . The compound’s interaction with PL is competitive, suggesting that it binds to the same active site as the substrate .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on PL. By inhibiting PL, the compound can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. The compound’s inhibitory effect on PL is due to its competitive binding to the enzyme’s active site . This binding interaction likely involves key amino acids in the active site, such as Phe 77, Arg 256, and His 263 .

Propiedades

IUPAC Name |

8-ethoxy-2-oxo-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-15-10-6-7-12-11-14(18(21)23-16(12)15)17(20)19-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKKKBJIKIKHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)

![Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2846763.png)